molecular formula C14H11NO6S B5149081 5-[(phenylsulfonyl)amino]isophthalic acid

5-[(phenylsulfonyl)amino]isophthalic acid

Cat. No.: B5149081
M. Wt: 321.31 g/mol
InChI Key: BSXXKIYHTRTHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(phenylsulfonyl)amino]isophthalic acid, also known as PSIA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PSIA belongs to the class of sulfonyl-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.

Mechanism of Action

The exact mechanism of action of 5-[(phenylsulfonyl)amino]isophthalic acid is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as matrix metalloproteinases and histone deacetylases, which are involved in cancer progression and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[(phenylsulfonyl)amino]isophthalic acid is its potential as a lead compound for the development of new anticancer drugs. However, there are also several limitations associated with the use of this compound in lab experiments. For example, this compound is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, this compound may exhibit toxicity at high doses, which can limit its therapeutic potential.

Future Directions

There are several potential future directions for research on 5-[(phenylsulfonyl)amino]isophthalic acid. One area of interest is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another area of research is the identification of the specific enzymes and pathways targeted by this compound, which could lead to the development of more targeted therapies. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs or therapies to enhance its anticancer activity.

Synthesis Methods

The synthesis of 5-[(phenylsulfonyl)amino]isophthalic acid involves the reaction of 5-aminoisophthalic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The overall reaction scheme is shown below:

Scientific Research Applications

5-[(phenylsulfonyl)amino]isophthalic acid has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit promising anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to possess anti-inflammatory and antiviral properties.

Properties

IUPAC Name

5-(benzenesulfonamido)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c16-13(17)9-6-10(14(18)19)8-11(7-9)15-22(20,21)12-4-2-1-3-5-12/h1-8,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXXKIYHTRTHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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